molecular formula C11H12N2OS B8432599 2-Ethyl-5-(thiazol-2-ylamino)phenol

2-Ethyl-5-(thiazol-2-ylamino)phenol

Cat. No.: B8432599
M. Wt: 220.29 g/mol
InChI Key: LFTYMBNUFILIIR-UHFFFAOYSA-N
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Description

2-Ethyl-5-(thiazol-2-ylamino)phenol is a synthetic organic compound designed for research applications, integrating a phenolic core with a 2-aminothiazole moiety. This structure is of significant interest in medicinal chemistry and materials science. The molecule features a phenol ring substituted with an ethyl group and a secondary amine linkage to a thiazole heterocycle, a scaffold widely recognized as a privileged structure in drug discovery due to its diverse biological interactions . The primary research value of this compound lies in its potential as a building block for the development of novel bioactive molecules. The 2-aminothiazole component is a fundamental pharmacophore present in several FDA-approved drugs and experimental compounds with documented anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, the phenolic Schiff base structure is analogous to ligands used in the synthesis of fluorescent materials, such as boranils, which exhibit aggregation-induced emission (AIE) and are investigated for use in photoelectric devices and chemical sensors . The presence of the phenol and thiazole rings, along with the amine connector, creates a versatile molecular framework suitable for exploring structure-activity relationships in various biological targets or for developing new functional materials. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes or as a model compound for spectroscopic and crystallographic studies.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-ethyl-5-(1,3-thiazol-2-ylamino)phenol

InChI

InChI=1S/C11H12N2OS/c1-2-8-3-4-9(7-10(8)14)13-11-12-5-6-15-11/h3-7,14H,2H2,1H3,(H,12,13)

InChI Key

LFTYMBNUFILIIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC2=NC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

4-[Bis(thiazol-2-ylamino)methyl]phenol
  • Structure: Contains a central hydroxyphenyl group linked to two thiazol-2-ylamino moieties via a methyl bridge.
  • Synthesis: Prepared via a one-step reaction between 4-hydroxybenzaldehyde and 2-aminothiazole in ethanol (71% yield) .
  • Activity : Exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM). Lineweaver-Burk analysis suggests competitive inhibition (Km = 0.8048 mM) .
  • Advantage : The bis-thiazole structure enhances binding affinity to tyrosinase’s active site, likely due to dual coordination with copper ions .
SKi-II (4-[4-(4-Chlorophenyl)-thiazol-2-ylamino]-phenol)
  • Structure: Features a single thiazol-2-ylamino group attached to a phenol ring, with a para-chlorophenyl substituent on the thiazole.
  • Activity: Used in TNF-α signaling studies but lacks reported tyrosinase inhibition data.
ST-1355 (2-(4-Phenylthiazol-2-ylamino)phenol) and ST-1705 (2-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenol)
  • Structure: Diarylamine-thiazole-phenol hybrids with phenyl or chlorophenyl substituents on the thiazole ring.
  • Activity: Multi-target inhibitors of 5-lipoxygenase (5-LO) and COX-2. ST-1705 shows IC₅₀ = 0.9 µM for 5-LO and 9.1% residual COX-2 activity at 10 µM.

Comparative Analysis (Table 1)

Compound Substituents Target Enzyme IC₅₀ (µM) Key Features Reference
2-Ethyl-5-(thiazol-2-ylamino)phenol Ethyl (ortho), thiazol-2-ylamino (para) Tyrosinase (hypothetical) N/A Ethyl group may enhance solubility and metabolic stability.
4-[Bis(thiazol-2-ylamino)methyl]phenol Bis-thiazole, hydroxyphenyl Tyrosinase 29.71 Dual thiazole coordination; competitive inhibition.
SKi-II Chlorophenyl (thiazole) TNF-α pathway N/A High lipophilicity; biological use in cancer studies.
ST-1705 Chlorophenyl (thiazole) 5-LO, COX-2 0.9 (5-LO) Multi-target anti-inflammatory activity; non-cytotoxic.

Structure-Activity Relationships (SAR)

Thiazole Substitution: Bis-thiazole derivatives (e.g., 4-[Bis(thiazol-2-ylamino)methyl]phenol) show superior tyrosinase inhibition compared to mono-thiazole analogs, likely due to enhanced copper chelation in the enzyme’s active site . Chlorophenyl or phenyl groups (as in ST-1705 and SKi-II) improve lipophilicity and target engagement in hydrophobic enzyme pockets .

Hydroxyphenyl moieties (e.g., in 4-[Bis(thiazol-2-ylamino)methyl]phenol) enable hydrogen bonding with tyrosinase residues, critical for inhibitory activity .

Synthetic Accessibility: One-step syntheses (e.g., ethanol-mediated condensation for bis-thiazole derivatives) offer scalability advantages over multi-step routes .

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-5-(thiazol-2-ylamino)phenol, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted phenol precursor. A general approach includes:

  • Step 1 : Reacting 5-amino-2-ethylphenol with 2-aminothiazole under nucleophilic aromatic substitution conditions.
  • Step 2 : Using a coupling agent (e.g., polyvinyl pyridine) in ethanol under reflux to facilitate the reaction, as seen in analogous thiazole-phenol syntheses .
  • Step 3 : Recrystallization from ethanol/water (1:1 v/v) to purify the product. Yield optimization depends on stoichiometric ratios, reaction time (monitored via TLC), and temperature control. Catalytic additives (e.g., acetic acid) may enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • IR Spectroscopy : Expect peaks at ~3285 cm⁻¹ (N–H stretch of the amine) and ~1628 cm⁻¹ (C=O or conjugated C=N vibrations) .
  • ¹H NMR : Key signals include δ 1.2–1.5 ppm (ethyl CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 10–12 ppm (broad singlet for phenolic OH or NH) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₃N₃OS (exact mass ~235.08).
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond length anomalies or thermal motion artifacts) can be addressed by:

  • Data Re-refinement : Use SHELXL with updated parameters (e.g., anisotropic displacement for non-H atoms) .
  • Validation Tools : Check for missed symmetry or twinning using PLATON or similar software.
  • Complementary Techniques : Cross-validate with DFT-calculated bond lengths or spectroscopic data . Example: A study on a related thiazole-phenol compound resolved thermal motion issues by refining hydrogen atom positions with restraints .

Q. What strategies are recommended for assessing the biological activity of this compound in vitro, considering potential interference from the phenolic group?

Methodological Answer:

  • Antioxidant Assays : Perform DPPH radical scavenging assays, but account for phenolic auto-oxidation by including a phenol-free control .
  • Antimicrobial Screening : Use broth microdilution (MIC tests) with pH adjustments to differentiate pH-dependent activity from intrinsic effects .
  • Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HeLa), ensuring the compound is dissolved in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Data Interpretation : Normalize activity against reference compounds (e.g., ascorbic acid for antioxidants) and use statistical models (e.g., ANOVA) to isolate phenolic contributions .

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